molecular formula C20H32O2 B12795079 Virescenol B CAS No. 22343-47-1

Virescenol B

Cat. No.: B12795079
CAS No.: 22343-47-1
M. Wt: 304.5 g/mol
InChI Key: NFUDIHFRVVFXHZ-GNVSMLMZSA-N
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Description

Virescenol B is a natural diterpene compound first isolated from the fungus Acremonium luzulae (previously known as Oospora virescens). It is characterized by an isopimaric skeleton, which includes a vinyl moiety at carbon 13, a primary alcohol, and three angular methyl groups. This compound is one of the aglycones of several glycosides isolated from Acremonium luzulae .

Preparation Methods

Synthetic Routes and Reaction Conditions

Virescenol B can be synthesized through various methods. One notable method involves the conversion of this compound tosylate into oxetane, which is then transformed into iodohydrin. The iodohydrin undergoes lithium-ammonia reduction to yield isopimara-7,15-dien-19-ol .

Industrial Production Methods

The industrial production of this compound typically involves the extraction and purification from the fungal source Acremonium luzulae. The process includes culturing the fungus, extracting the polar fraction, and performing acidic hydrolysis to obtain the aglycones, including this compound .

Chemical Reactions Analysis

Types of Reactions

Virescenol B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert this compound into other isopimaric compounds.

    Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include isopimara-7,15-dien-19-ol and other isopimaric derivatives .

Scientific Research Applications

Virescenol B has several scientific research applications:

Mechanism of Action

The mechanism of action of virescenol B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of cellular processes, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific isopimaric skeleton and the presence of a vinyl moiety at carbon 13. Its distinct structure and biological activities make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

22343-47-1

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(1S,2S,4aR,4bS,7S,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-2-ol

InChI

InChI=1S/C20H32O2/c1-5-18(2)10-8-15-14(12-18)6-7-16-19(15,3)11-9-17(22)20(16,4)13-21/h5-6,15-17,21-22H,1,7-13H2,2-4H3/t15-,16+,17-,18-,19+,20+/m0/s1

InChI Key

NFUDIHFRVVFXHZ-GNVSMLMZSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CC[C@@H]([C@]3(C)CO)O)C)C1)C=C

Canonical SMILES

CC1(CCC2C(=CCC3C2(CCC(C3(C)CO)O)C)C1)C=C

Origin of Product

United States

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